molecular formula C23H25NO4 B2816412 (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 879925-97-0

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2816412
CAS No.: 879925-97-0
M. Wt: 379.456
InChI Key: HHCMNMSLZNWTCC-MTJSOVHGSA-N
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Description

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuranone derivative of interest in chemical and pharmaceutical research. This compound features a benzofuran-3-one core structure substituted with a 4-methoxyphenylmethylidene group at the 2-position and a (3-methylpiperidin-1-yl)methyl group at the 7-position. While the specific biological activities and research applications for this exact analogue are not extensively detailed in the public scientific literature, structurally similar benzofuranone compounds are frequently investigated for their potential interactions with various biological targets. The presence of the (3-methylpiperidin-1-yl)methyl moiety may be of particular interest for modulating the compound's physicochemical properties and potential for receptor interaction. This product is provided as a high-purity material intended for use in laboratory research applications only. It is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct their own thorough safety and efficacy assessments for their specific applications.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-4-3-11-24(13-15)14-19-20(25)10-9-18-22(26)21(28-23(18)19)12-16-5-7-17(27-2)8-6-16/h5-10,12,15,25H,3-4,11,13-14H2,1-2H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCMNMSLZNWTCC-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxybenzofuran-3-one with 4-methoxybenzaldehyde in the presence of a base, followed by the addition of 3-methylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b]furan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C16H19O4C_{16}H_{19}O_{4} with a molecular weight of approximately 287.33 g/mol. The structure features a benzofuran core with hydroxyl and methoxy functional groups, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds possess significant anticancer properties. For instance, studies have shown that certain benzofuran derivatives exhibit selective cytotoxicity against various cancer cell lines. The presence of hydroxyl and methoxy groups in this compound may enhance its ability to interact with biological targets involved in cancer progression .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position the compound as a candidate for developing treatments for neurological disorders such as depression or anxiety .

Antioxidant Properties

Benzofuran derivatives have also been recognized for their antioxidant activities. The hydroxyl groups in the structure may contribute to scavenging free radicals, thus providing protective effects against oxidative stress-related diseases. Research has demonstrated that certain compounds in this class can significantly reduce oxidative damage in cellular models .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a series of benzofuran derivatives were evaluated for their anticancer effects against human breast cancer cells. The results indicated that compounds with similar structural motifs to (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one exhibited IC50 values in the micromolar range, indicating potent activity against tumor growth .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a related benzofuran derivative in an animal model of Parkinson's disease. The findings suggested that administration of the compound led to significant improvements in motor function and reduced neuronal loss, implicating its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Hydrogen Bonding and Crystal Packing

The hydroxyl group at position C6 facilitates hydrogen bonding, as observed in similar benzofuran derivatives. Etter’s graph-set analysis () predicts that such interactions may stabilize crystal lattices or enhance solubility. For example:

  • The target compound’s hydroxyl group could form O–H⋯O=C bonds with the ketone at position 3, influencing solid-state packing.
  • In contrast, the unsubstituted C7 in may reduce intermolecular interactions, lowering melting points compared to the target compound.

Bioactivity Considerations

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound and may enhance binding to receptors requiring electron-rich aromatic systems, whereas the 4-fluoro group in could improve oxidative stability .
  • Substituent Bulk : The (3-methylpiperidin-1-yl)methyl group in the target compound may confer blood-brain barrier penetration, unlike the hydrophilic hydroxyethyl-piperazine in , which could favor peripheral activity .

Computational and Crystallographic Insights

Tools like SHELXL () and ORTEP-3 () are critical for resolving molecular conformations. For example:

  • The Z-configuration of the methylidene group in the target compound can be confirmed via X-ray crystallography, as seen in analogous structures .
  • Piperidine ring puckering in the target compound may be analyzed using torsion angles derived from crystallographic data .

Biological Activity

The compound (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that belongs to the benzofuran class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound suggest that it may exhibit various therapeutic properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

This structure includes a benzofuran core, hydroxyl and methoxy groups, and a piperidine moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that benzofuran derivatives, including the compound in focus, exhibit significant anticancer properties. A study highlighted that related benzofuran compounds demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. The mechanism of action often involves the inhibition of key signaling pathways such as AKT and PLK1, leading to reduced cell proliferation and increased apoptosis in cancerous cells .

Table 1: Cytotoxicity of Related Benzofuran Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
MCC1019A54916.4Inhibition of AKT
Compound 3K5620.1Induction of apoptosis
Compound 7aEACVariesDNA interaction

Antioxidant Activity

Benzofuran derivatives have also been noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases . The presence of hydroxyl groups in the structure enhances these antioxidant activities.

Antibacterial Activity

Preliminary studies suggest that certain benzofuran derivatives possess antibacterial properties. The introduction of specific substituents on the benzofuran ring has been linked to enhanced antibacterial efficacy against various strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural components. Key findings from SAR studies include:

  • Hydroxyl Groups : Essential for enhancing anticancer and antioxidant activities.
  • Methoxy Substituents : Contribute to increased lipophilicity and improved membrane permeability.
  • Piperidine Moiety : Enhances binding affinity to biological targets, thus improving efficacy .

Case Studies

Several case studies have investigated the biological activity of similar benzofuran compounds:

  • Study on MCC1019 : This derivative was tested against lung adenocarcinoma cells (A549) and showed significant inhibition of cell growth through the activation of apoptotic pathways.
  • Antioxidant Evaluation : A series of benzofuran derivatives were screened for their ability to scavenge DPPH radicals, demonstrating a correlation between hydroxyl substitution and antioxidant potency.

Q & A

Q. What is the synthetic route for preparing (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one?

  • Methodological Answer: The synthesis typically involves a multi-step process:

Core formation: Condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-methoxybenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the (Z)-configured benzylidene moiety .

Functionalization: Introduction of the 3-methylpiperidin-1-ylmethyl group via nucleophilic substitution or Mannich reaction, using 3-methylpiperidine and formaldehyde under controlled pH and temperature .

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to isolate the pure Z-isomer.

  • Monitoring: Reaction progress tracked via TLC and intermediate structures confirmed by 1H^1H-NMR .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
  • 1H^1H- and 13C^{13}C-NMR: Assign proton environments (e.g., methoxy singlet at ~3.8 ppm, benzylidene vinyl protons) and carbon backbone .
  • IR Spectroscopy: Identify key functional groups (e.g., hydroxyl stretch ~3400 cm⁻¹, carbonyl stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography (if available): Resolve stereochemical ambiguity in the Z-configuration .

Q. What functional groups in this compound influence its reactivity and biological interactions?

  • Methodological Answer: Key functional groups include:
  • Hydroxyl group (6-position): Participates in hydrogen bonding and acid-base reactions; critical for antioxidant or enzyme inhibitory activity .
  • Benzylidene moiety (Z-configuration): Dictates geometric selectivity in target binding (e.g., receptor pockets) .
  • 3-Methylpiperidinylmethyl group: Enhances lipophilicity and modulates pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer:
  • Variable Substituents: Synthesize derivatives with modified substituents (e.g., halogenation of the benzylidene ring, substitution of the piperidine methyl group) .
  • Biological Assays: Test derivatives in target-specific assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .
  • Statistical Modeling: Use QSAR models to predict optimal substituent patterns based on electronic (Hammett constants) and steric (Taft parameters) descriptors .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer:
  • Advanced NMR Techniques: Employ 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling patterns .
  • Computational Validation: Compare experimental data with density functional theory (DFT)-calculated chemical shifts and coupling constants .
  • Isomer Purity Check: Use chiral HPLC or polarimetry to rule out contamination by E-isomers or diastereomers .

Q. What computational methods are suitable for predicting this compound’s electronic properties and binding modes?

  • Methodological Answer:
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular Dynamics (MD) Simulations: Simulate binding interactions with target proteins (e.g., using GROMACS) to assess stability and key residue interactions .
  • Docking Studies: Use AutoDock Vina to predict binding affinities and poses in silico before experimental validation .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer:
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Catalyst Selection: Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in the benzylidene formation step .
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity across studies: How to address?

  • Methodological Answer:
  • Assay Standardization: Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability Testing: Evaluate compound stability in plasma (e.g., LC-MS/MS) to rule out degradation artifacts .
  • Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity of observed bioactivity .

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